molecular formula C12H18N4O2 B014052 1,3-Dipropyl-7-methylxanthine CAS No. 31542-63-9

1,3-Dipropyl-7-methylxanthine

Cat. No. B014052
CAS RN: 31542-63-9
M. Wt: 250.3 g/mol
InChI Key: QVAYTZAGDQIWMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Dipropyl-7-methylxanthine and related xanthine derivatives involves strategic functionalization of the xanthine nucleus. Specific substitutions at positions 1, 3, and 7 on the xanthine skeleton are crucial for achieving selectivity towards adenosine receptor subtypes. For instance, Jacobson et al. (1993) describe the synthesis of 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl) xanthine as a potent and very A2-selective adenosine antagonist, highlighting the critical role of substituent patterns for receptor selectivity and potency (Jacobson et al., 1993).

Molecular Structure Analysis

The molecular structure of 1,3-Dipropyl-7-methylxanthine is characterized by its xanthine backbone and specific alkyl groups at positions 1, 3, and a methyl group at position 7. These structural modifications are essential for its pharmacological activity. Studies on similar compounds, such as 1,3-dipropylxanthines with various 8-position substituents, provide insights into the importance of molecular structure on adenosine receptor affinity and selectivity (Shamim et al., 1988).

Scientific Research Applications

  • Scientific Field : Biochemistry

    • Application Summary : 1,3-Dipropyl-7-methylxanthine is a caffeine analog with some selectivity for A2 adenosine receptors . It’s used in research related to these receptors.
  • Scientific Field : Biocatalysis

    • Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in the biocatalytic production of 7-Methylxanthine, a high-value biochemical .
    • Methods of Application : A mixed-culture system composed of Escherichia coli strains engineered as caffeine and theobromine “specialist” cells was used . Optimal reaction conditions for the maximal conversion of caffeine to 7-methylxanthine were determined .
    • Results or Outcomes : The biocatalytic reaction produced 183.81 mg 7-methylxanthine from 238.38 mg caffeine under ambient conditions, an 85.6% molar conversion .
  • Scientific Field : Neuropharmacology

    • Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in research related to various neurological conditions, including Huntington’s, Parkinson’s, and Schizophrenia .
  • Scientific Field : Pharmacology

    • Application Summary : 1,3-Dipropyl-7-methylxanthine is a phosphodiesterase (PDE) inhibitor . It has some selectivity for A2 adenosine receptors and is a caffeine analog .
  • Scientific Field : Biotechnology

    • Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in the production of 8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine, a potent adenosine receptor antagonist highly specific for the A2 adenosine receptor . This compound could have applications in areas such as Parkinson’s disease treatment .
  • Scientific Field : Oncology

    • Application Summary : 1,3-Dipropyl-7-methylxanthine was designed to sensitize lung carcinoma cells .
  • Scientific Field : Biocatalysis

    • Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in the biocatalytic production of 7-Methylxanthine, a high-value biochemical .
    • Methods of Application : A mixed-culture system composed of Escherichia coli strains engineered as caffeine and theobromine “specialist” cells was used . Optimal reaction conditions for the maximal conversion of caffeine to 7-methylxanthine were determined .
    • Results or Outcomes : The biocatalytic reaction produced 183.81 mg 7-methylxanthine from 238.38 mg caffeine under ambient conditions, an 85.6% molar conversion .
  • Scientific Field : Pharmacology

    • Application Summary : 1,3-Dipropyl-7-methylxanthine is a phosphodiesterase (PDE) inhibitor . It has some selectivity for A2 adenosine receptors and is a caffeine analog .
  • Scientific Field : Neuropharmacology

    • Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in research related to various neurological conditions, including Huntington’s, Parkinson’s, and Schizophrenia .

properties

IUPAC Name

7-methyl-1,3-dipropylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAYTZAGDQIWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185448
Record name 1,3-Dipropyl-7-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dipropyl-7-methylxanthine

CAS RN

31542-63-9
Record name 1,3-Dipropyl-7-methylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31542-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipropyl-7-methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dipropyl-7-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
H Nonaka, M Ichimura, M Takeda, Y Nonaka… - European Journal of …, 1994 - Elsevier
8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthine exhibited high affinity and selectivity for adenosine A 2A receptors in binding assay using rat striatal A 2A receptors labeled with [ …
TW Seale, KA Abla, MT Shamim, JM Carney, JW Daly - Life sciences, 1988 - Elsevier
3,7-Dimethyl-1-propargylxanthine (DMPX), a caffeine analog that exhibits in vitro selectivity for A 2 -adenosine receptors, compared to A 1 -adenosine receptors, has now been …
CE Müller, U Geis, J Hipp, U Schobert… - Journal of medicinal …, 1997 - ACS Publications
A series of 8-substituted derivatives of 3,7-dimethyl-1-propargylxanthine (DMPX) was synthesized and investigated as A 2A adenosine receptor antagonists. Different synthetic …
Number of citations: 129 0-pubs-acs-org.brum.beds.ac.uk
AM Malki, J Gentry, SC Evans - Experimental oncology, 2006 - dspace.nbuv.gov.ua
Aim: Using caffeine as a reference derivative, this study was performed to investigate how other methylxanthine derivatives, theophylline, 3-isobutyl-methylxanthine and 1,3-dipropyl-7-…
Number of citations: 18 dspace.nbuv.gov.ua
MT Shamim, D Ukena, WL Padgett… - Journal of medicinal …, 1989 - ACS Publications
The effects of 8-phenyl and 8-cycloalkyl substituents on the activity of theophylline, caffeine, 1, 3-dipropylxanthine, l, 3-dipropyl-7-methylxanthine, 3-propylxanthine, and 1-…
Number of citations: 92 0-pubs-acs-org.brum.beds.ac.uk
S Rohilla, R Bansal, P Chauhan… - Current Drug …, 2021 - ingentaconnect.com
Background: Adenosine receptors (AR) have emerged as competent and innovative nondopaminergic targets for the development of potential drug candidates and thus constitute an …
AM Malki - 2006 - search.proquest.com
Abrogation of cell cycle checkpoints is one of the powerful strategies to increase sensitivity of cancer cells to radiation and chemotherapy. Using caffeine as a reference derivative, this …
CE Müller, J Maurinsh, R Sauer - European journal of pharmaceutical …, 2000 - Elsevier
The present study describes the preparation and binding properties of a new, potent, and selective A 2A adenosine receptor (AR) antagonist radioligand, [ 3 H]3-(3-hydroxypropyl)-7-…
D Ukena, C Schudt, GW Sybrecht - Biochemical pharmacology, 1993 - Elsevier
The pharmacological actions of methylxanthines such as theophylline and caffeine may be due to blockade of adenosine receptors and/or inhibition of phosphodiesterase (PDE) …
GG Konduri, K Forman, S Mital - Pediatric research, 2000 - nature.com
Activation of P 1 purinergic receptors by adenosine and P 2 receptors by ATP plays an important role in pulmonary vasodilation that occurs at birth in fetal lambs. Purine receptors occur …
Number of citations: 13 0-www-nature-com.brum.beds.ac.uk

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